N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
This compound features a structurally complex scaffold combining three key motifs:
- Acetamide backbone: The N-(2-fluoro-4-methylphenyl)acetamide group provides a hydrophobic anchor, likely enhancing membrane permeability and target binding .
- 1,2,4-Oxadiazole-fluorophenyl system: The 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group contributes rigidity and electronic effects, which are critical for stability and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-5-6-19(18(24)11-14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)12-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOTVHUDOZNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-4-methylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A fluorinated phenyl ring .
- A piperidine moiety .
- An oxadiazole group , which is known for its diverse biological activities.
The IUPAC name for this compound reflects its intricate design, which facilitates interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways. This compound may act as an allosteric modulator or inhibitor of certain G-protein coupled receptors (GPCRs), particularly those associated with neurotransmission and inflammation.
Antimicrobial Properties
Recent studies have demonstrated that piperidine derivatives, similar to this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
This suggests that modifications to the piperidine structure can enhance antibacterial efficacy.
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal properties:
- It demonstrated notable activity against Candida albicans , with MIC values ranging from 16.69 to 78.23 µM.
Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial potency against both bacterial and fungal strains .
Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that compounds with similar structures could inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. These findings underscore the potential of this compound as a lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Role of Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s chlorophenyl derivatives) . In contrast, 4-fluorophenyl substituents (e.g., ) are more common in anti-inflammatory and antiproliferative agents, suggesting positional fluorination impacts target selectivity .
Heterocyclic Core Influence: 1,2,4-Oxadiazole (target compound) vs. Piperidine linkers (target compound, ) vs. pyridine/imidazole (): Piperidine’s flexibility may improve bioavailability, whereas rigid aromatic cores (e.g., pyridine) favor target specificity .
Biological Activity Trends: Antiproliferative activity: Hydroxyacetamide derivatives () and thiadiazole-containing analogs () show efficacy in cancer models, suggesting the target compound’s oxadiazole-piperidine system could be optimized for similar applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
